Hydrocodone bitartrate is a semi-synthetic opioid derived from thebaine, an alkaloid found in opium poppy. It is primarily used for its analgesic and antitussive properties, making it effective in treating moderate to severe pain and cough suppression. Hydrocodone was first synthesized in 1920 and has since become a widely prescribed medication, often combined with acetaminophen for enhanced pain relief. The compound is classified as a controlled substance due to its potential for abuse and dependence .
Hydrocodone is synthesized through a multi-step process starting from thebaine. The synthesis typically involves:
This method allows for the production of hydrocodone with high purity, essential for pharmaceutical applications .
Hydrocodone undergoes various metabolic reactions in the body:
These metabolic pathways are crucial for understanding both the efficacy and safety profiles of hydrocodone bitartrate .
Hydrocodone exerts its effects primarily through agonism at the mu-opioid receptor (MOR). Upon binding to these receptors, it initiates several biochemical cascades that lead to:
The onset of action typically occurs within 10 to 20 minutes following oral administration, with peak effects observed around 1 to 2 hours post-dose .
Hydrocodone bitartrate exhibits several notable physical and chemical properties:
These properties are significant for formulation development and dosage form design .
Hydrocodone bitartrate is primarily used in clinical settings for:
Due to its potential for abuse, hydrocodone bitartrate is classified under various controlled substance regulations worldwide, necessitating careful monitoring during prescription and dispensation .
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9